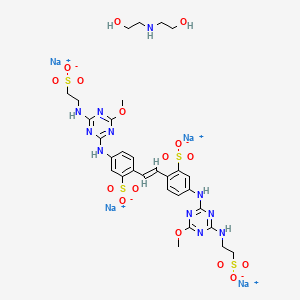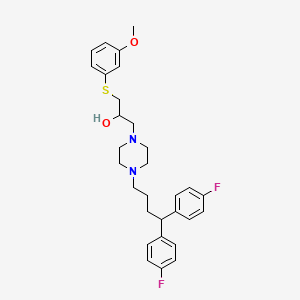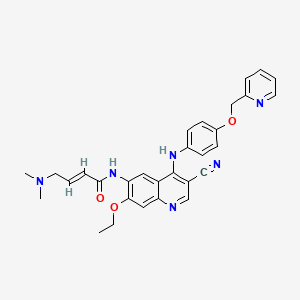
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is a chemical compound with the molecular formula C8H17NO3S3Na. It is commonly used as a brightener in copper electroplating baths, where it helps to produce bright, flat, and ductile copper layers. This compound is also known for its applications in various industries, including automotive parts and semiconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate typically involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid sodium salt to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a brightener in copper electroplating baths to produce high-quality copper layers.
Biology: Investigated for its potential use in biological systems due to its sulfur-containing functional groups.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the automotive and semiconductor industries for copper plating and other applications.
Mecanismo De Acción
The mechanism of action of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate involves its interaction with copper ions in electroplating baths. The compound acts as a complexing agent, binding to copper ions and facilitating their deposition onto the substrate. This results in the formation of bright, flat, and ductile copper layers. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of copper ions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((methylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((ethylamino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is unique due to its specific diethylamino group, which imparts distinct electrochemical properties. This makes it particularly effective as a brightener in copper electroplating baths, providing superior brightness and ductility compared to similar compounds .
Propiedades
Número CAS |
6142-42-3 |
|---|---|
Fórmula molecular |
C8H17NO3S3 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
3-(diethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO3S3/c1-3-9(4-2)8(13)14-6-5-7-15(10,11)12/h3-7H2,1-2H3,(H,10,11,12) |
Clave InChI |
OAPOPGVMCHGQNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


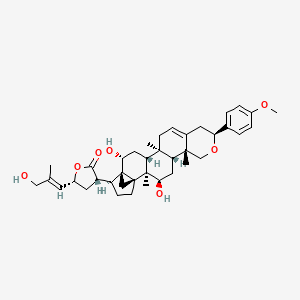
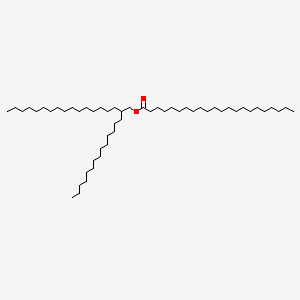
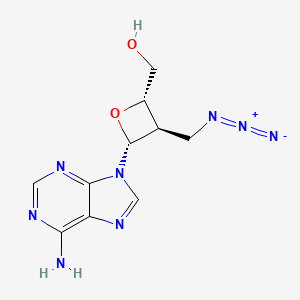
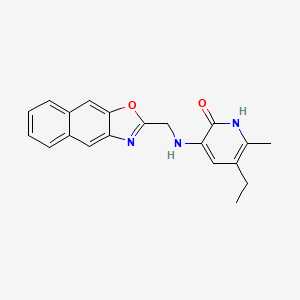
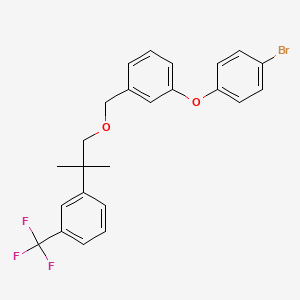
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)


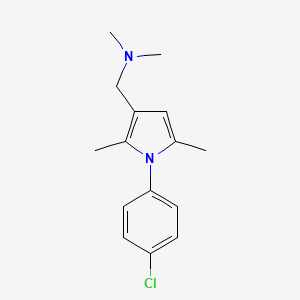
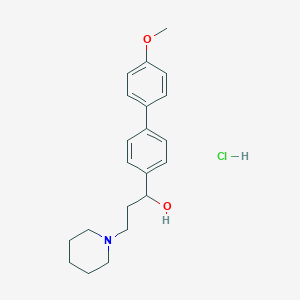
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
